(4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine
Description
(4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine is a fluorinated tetrahydropyran derivative characterized by a six-membered oxygen-containing ring with two fluorine atoms at the 3-position and an amine group at the 4-position. Fluorination at the 3-position is known to enhance metabolic stability and modulate electronic effects, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
3,3-difluorooxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)3-9-2-1-4(5)8/h4H,1-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIYCWZNYHOCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine typically involves the fluorination of tetrahydropyran derivatives followed by amination. One common method includes the reaction of 3,3-difluorotetrahydropyran with ammonia or an amine under controlled conditions to introduce the amine group at the 4-position. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrahydropyran compounds.
Scientific Research Applications
(4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
Key Observations :
- Stereochemistry : The (4S) configuration may confer distinct biological activity compared to enantiomers like (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine .
- Substituent Effects : Aromatic substituents (e.g., 3-chlorophenyl) introduce steric bulk and π-π stacking capabilities, whereas methylamine analogs prioritize lipophilicity .
Challenges for the Target Compound :
- Introducing two fluorine atoms at the 3-position may require selective fluorination agents (e.g., DAST or Deoxo-Fluor) to avoid side reactions.
- Stereochemical control during difluorination must be addressed to maintain the (4S) configuration.
Physicochemical Properties
Comparative data from analogs suggests:
Insights :
Pharmacological and Industrial Relevance
- Antiarrhythmic Potential: highlights structural similarity between fluorinated tetrahydropyran-amines and HMR1556, a known antiarrhythmic agent. The target compound’s difluoro substitution may enhance binding to ion channels .
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in monofluoro analogs, suggesting improved pharmacokinetics for the target compound .
- Difluoro substitution could alter intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
